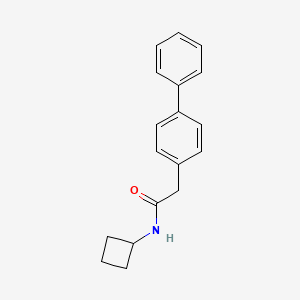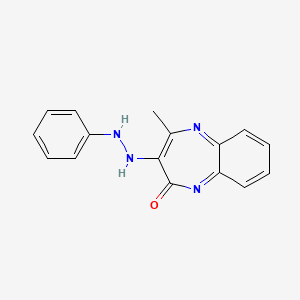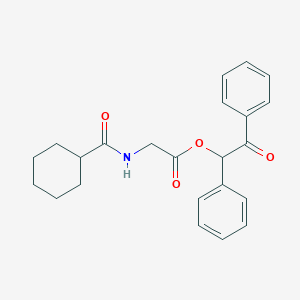
N-cyclobutyl-2-(4-phenylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML343 is a small molecule that has been identified as an agonist of the quorum sensing receptor CqsS in Vibrio cholerae . Quorum sensing is a process of bacterial cell-to-cell communication that relies on the recognition of extracellular signaling molecules called autoinducers. ML343 has been shown to modulate quorum sensing pathways, which are crucial for regulating bacterial behaviors such as bioluminescence, sporulation, virulence factor production, and biofilm formation .
Métodos De Preparación
The synthesis of ML343 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial production methods for ML343 would likely involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for mass production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
ML343 undergoes various types of chemical reactions, including:
Oxidation: ML343 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of ML343 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: ML343 can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Cyclization: The compound can participate in cyclization reactions to form cyclic structures, which may involve the use of catalysts and specific reaction conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of ML343 .
Aplicaciones Científicas De Investigación
ML343 has a wide range of scientific research applications, including:
Mecanismo De Acción
ML343 exerts its effects by binding to the CqsS receptor in Vibrio cholerae, a transmembrane receptor involved in quorum sensing. Upon binding, ML343 activates the receptor, leading to the initiation of a signaling cascade that modulates the expression of genes involved in quorum sensing-regulated behaviors. The molecular targets and pathways involved include the CqsS receptor, downstream signaling proteins, and regulatory genes that control bacterial behavior .
Comparación Con Compuestos Similares
ML343 is structurally distinct from other quorum sensing modulators such as ML344, which also targets the CqsS receptor but has a different chemical structure and mode of action . Similar compounds include:
ML344: Another agonist of the CqsS receptor with a different chemical structure and potency.
N-Acyl homoserine lactones (AHLs): A class of quorum sensing molecules used by Gram-negative bacteria.
ML343 is unique in its specific interaction with the CqsS receptor and its ability to modulate quorum sensing pathways in Vibrio cholerae, making it a valuable tool for studying bacterial communication and developing new antibacterial strategies .
Propiedades
Fórmula molecular |
C18H19NO |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
N-cyclobutyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C18H19NO/c20-18(19-17-7-4-8-17)13-14-9-11-16(12-10-14)15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,19,20) |
Clave InChI |
ZAMVIMIKYOABNX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-[[3-(4-Methoxy-2-methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanoic acid](/img/structure/B10763964.png)
![4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B10763966.png)
![N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide](/img/structure/B10763969.png)
![2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10763978.png)


![4-[[4-(2,4-Dihydroxyphenyl)-2-thiazolyl]amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B10763993.png)
![2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B10763997.png)
![(3s)-3-(2h-1,3-Benzodioxol-5-Yl)-1-[(3r,5s)-3,5-Dimethylpiperidin-1-Yl]-3-(2-Hydroxy-4,6-Dimethoxyphenyl)propan-1-One](/img/structure/B10763999.png)
![2-[(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B10764000.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole](/img/structure/B10764005.png)
![2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B10764012.png)
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)
![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)
